![molecular formula C23H25FN2O4S B2601634 1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide CAS No. 1251583-88-6](/img/structure/B2601634.png)
1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide
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Description
1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H25FN2O4S and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
Research into novel synthesis methods and the analysis of pharmaceutical impurities has been a significant application area. For instance, a study focused on the novel synthesis methods of omeprazole, a proton pump inhibitor, highlighted the importance of understanding pharmaceutical impurities in the development of anti-ulcer drugs. This research provides insights into the synthesis processes, including the formation of sulfone N-oxide as a potential impurity, and emphasizes the application of novel synthesis processes for improved yield and simplicity (S. Saini et al., 2019).
Sulfonamides and Their Therapeutic Potential
The therapeutic potential of sulfonamides, which share a functional group similar to "1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide", has been extensively reviewed. Sulfonamides are crucial in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. The review of scientific and patent literature between 2008 and 2012 on these compounds showcases their significant antitumor activity and the ongoing need for novel sulfonamides as selective drugs (F. Carta et al., 2012).
Environmental Remediation and Organic Pollutants
The application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes presents a novel approach to environmental remediation. A review highlights the effectiveness of enzymes, such as laccases and peroxidases, in degrading recalcitrant compounds in wastewater, showcasing the potential of utilizing enzymatic treatments for a wide spectrum of aromatic compounds present in industrial effluents (Maroof Husain & Q. Husain, 2007).
Antiviral Agents
Indolylarylsulfones, a class of compounds related to the mentioned chemical, have been identified as potent inhibitors for the human immunodeficiency virus type 1 non-nucleoside reverse transcriptase. These compounds have shown promise as drug candidates for the treatment of AIDS and related infections, highlighting the role of specific chemical modifications in enhancing their antiviral properties (Valeria Famiglini & R. Silvestri, 2018).
properties
IUPAC Name |
[4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-2-3-4-17-5-8-19(9-6-17)26-16-22(23(27)25-11-13-30-14-12-25)31(28,29)21-10-7-18(24)15-20(21)26/h5-10,15-16H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKBCXVZOBUZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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